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Compound of Interest

Compound Name:
4-Chloro-3-iodo-1H-indazol-7-

amine

CAS No.: 1000343-04-3

Cat. No.: B3196543

Get Quote

IUPAC Name: 4-Chloro-3-iodo-1H-indazol-7-amine CAS Registry Number: 1000343-04-3

Molecular Formula: C

H

ClIN

Molecular Weight: 293.49 g/mol

Executive Summary & Strategic Utility
4-Chloro-3-iodo-1H-indazol-7-amine is a highly functionalized heterocyclic building block,

critical in the design of small-molecule kinase inhibitors, particularly those targeting the

MAPK/ERK pathway and SHP2 phosphatases. Its structural uniqueness lies in its tri-functional

nature, allowing for orthogonal chemical modifications at three distinct sites:

C3-Iodine: A reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura,

Sonogashira), enabling the introduction of aryl or heteroaryl groups to extend into the kinase

specificity pocket.
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C7-Amine: A nucleophilic handle for amide coupling, urea formation, or reductive amination,

often used to link solvent-exposed solubilizing groups or hinge-binding motifs.

C4-Chlorine: A steric and electronic modulator that influences the torsion angle of C3-

substituents and enhances metabolic stability by blocking the C4 position from oxidation.

This guide details the synthesis, reactivity profile, and handling protocols for this compound,

derived from authoritative patent literature (e.g., WO2009/036066) and standard heterocyclic

chemistry principles.

Chemical Structure & Reactivity Analysis
The indazole core is electron-rich but the presence of the electron-withdrawing nitro group (in

the precursor) and the halogen atoms modulates its reactivity.

Position Substituent Reactivity Profile
Strategic
Application

N1 H (Free)

Acidic proton (pKa

~14). Can be

protected (THP, SEM,

Boc) or alkylated.

Directs regioselectivity

during

functionalization.

C3 Iodine

Highly reactive toward

oxidative addition with

Pd(0).

Primary site for

scaffold extension

(e.g., biaryl formation).

C4 Chlorine

Sterically bulky;

electronically

deactivating.

Induces "ortho-effect"

twisting; blocks

metabolism.

C7 Amine

Nucleophilic;

susceptible to

oxidation.

Attachment point for

"tail" regions of drug

candidates.

Comprehensive Synthesis Protocol
The synthesis of 4-Chloro-3-iodo-1H-indazol-7-amine typically proceeds via a 3-step

sequence starting from a substituted aniline or nitro-indazole precursor. The most robust route,
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validated in patent literature, involves the iodination of a nitro-indazole intermediate followed by

a chemoselective reduction.

Step 1: Precursor Synthesis (4-Chloro-7-nitro-1H-
indazole)
Note: If not commercially available, this is synthesized from 3-chloro-2-methyl-6-nitroaniline via

diazotization.

Reaction:

Step 2: Regioselective Iodination at C3
Direct iodination of the indazole ring occurs preferentially at the C3 position due to electronic

density, even with the deactivating nitro group present.

Reagents: N-Iodosuccinimide (NIS) or Iodine (

) / Potassium Hydroxide (KOH).

Solvent: DMF or Acetonitrile (MeCN).

Conditions: Ambient temperature (20–25°C) to 60°C.

Protocol:

Dissolve 4-Chloro-7-nitro-1H-indazole (1.0 eq) in DMF (10 V).

Add NIS (1.1–1.2 eq) portion-wise to control the exotherm.

Stir at room temperature for 4–16 hours. Monitor by LC-MS for the disappearance of starting

material (

) and formation of product (

).

Workup: Pour the reaction mixture into ice-water/sodium thiosulfate solution (to quench

excess iodine). Collect the precipitate by filtration.[1] Wash with water and dry under
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vacuum.

Yield: Typically 85–95%.

Product:4-Chloro-3-iodo-7-nitro-1H-indazole (CAS 1000343-01-0).[2][3][4]

Step 3: Chemoselective Nitro Reduction
The reduction of the nitro group to the amine must be performed carefully to avoid de-

iodination (hydrodehalogenation), which can occur under standard catalytic hydrogenation (H

/Pd-C) conditions.

Preferred Method: Iron (Fe) powder with Ammonium Chloride (NH

Cl) or Tin(II) Chloride (SnCl

).

Solvent: Ethanol/Water or THF/Water.

Protocol:

Suspend 4-Chloro-3-iodo-7-nitro-1H-indazole (1.0 eq) in Ethanol (10 V) and Water (2.5 V).

Add Ammonium Chloride (NH

Cl, 5.0 eq) and Iron Powder (Fe, 5.0 eq).

Heat to reflux (70–80°C) with vigorous stirring for 2–4 hours.

Monitor: LC-MS should show conversion to the amine (

).

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad

with hot ethanol.

Concentrate the filtrate. Dilute with EtOAc and wash with saturated NaHCO

and brine.
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Dry over Na

SO

, filter, and concentrate.

Purification: Recrystallization (EtOAc/Hexanes) or Flash Chromatography (0–50% EtOAc in

Hexanes).

Final Product:4-Chloro-3-iodo-1H-indazol-7-amine as a yellow/off-white solid.

Visualized Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis and the critical decision points

for process safety and yield optimization.
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(CAS 1000343-04-3)
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Figure 1: Step-wise synthetic pathway highlighting the critical chemoselective reduction step to

preserve the C3-Iodine.

Applications in Drug Discovery
This scaffold is a "privileged structure" in kinase inhibitor design. The 4-Chloro-3-iodo-1H-
indazol-7-amine core serves as a central hub for diversity-oriented synthesis.

Mechanism of Action (Kinase Inhibition)
Hinge Binding: The indazole N1-H and N2 often form hydrogen bonds with the kinase hinge

region (e.g., Glu/Leu residues).

Gatekeeper Interaction: The C3-substituent (introduced via the iodine handle) extends into

the hydrophobic pocket, often interacting with the gatekeeper residue.
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Solvent Front: Substituents on the C7-amine extend towards the solvent front, improving

solubility and pharmacokinetic properties.

Derivatization Logic

4-Chloro-3-iodo-1H-indazol-7-amine
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Step 2
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Figure 2: Strategic functionalization workflow for converting the core scaffold into bioactive

kinase inhibitors.

Safety & Handling (E-E-A-T)
Hazard Identification:

Iodinated Compounds: Generally light-sensitive. Store in amber vials under inert

atmosphere (Argon/Nitrogen) at 2–8°C.
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Nitro Intermediates: Potentially explosive if heated dry. Ensure controlled heating and

proper venting.

Skin/Eye Contact: Irritant. Use standard PPE (gloves, goggles, lab coat).

Stability: The C3-Iodine bond is susceptible to photolytic cleavage. Avoid prolonged

exposure to direct light.

Waste Disposal: Segregate halogenated organic waste. Heavy metals (Fe, Sn, Pd) must be

disposed of according to specific heavy metal protocols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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